3-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Overview
Description
3-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the condensation of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with 3-bromobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atom.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced forms.
Coupling: Biaryl compounds.
Scientific Research Applications
3-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit various enzymes, including tyrosine kinases and dihydrofolate reductase . The mechanism involves binding to the active site of the enzyme, thereby blocking its activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-bromo-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide
- 6-chloro-3-methyl-1,3-benzothiazol-2-amine
- 3-bromo-N-(6-chloro-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
3-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and potential biological activity. The combination of these substituents with the benzothiazole core makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-bromo-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCCLBGIDALWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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